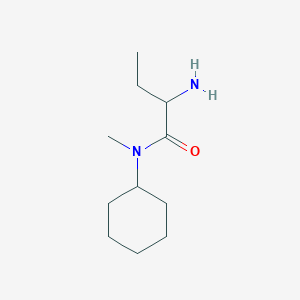

2-amino-N-cyclohexyl-N-methylbutanamide

Description

Historical Context and Development

The development of 2-amino-N-cyclohexyl-N-methylbutanamide represents a significant milestone in the evolution of synthetic organic chemistry, particularly in the realm of amide-containing compounds. According to chemical database records, this compound was first documented in the PubChem database with the creation date of July 21, 2009, indicating its relatively recent emergence in the scientific literature. The compound has been assigned the PubChem Chemical Identifier 43649415, which serves as its unique identifier in international chemical databases and facilitates its recognition across various research platforms and commercial suppliers.

The historical trajectory of this compound's development is closely linked to advances in synthetic methodologies for creating complex amide structures. The synthesis of 2-amino-N-cyclohexyl-N-methylbutanamide involves sophisticated chemical processes that have evolved from earlier work on simpler amide compounds. Patent literature from 2009 describes synthetic approaches for related aminobutanamide compounds, indicating that the development of this specific molecule occurred during a period of intensive research into amino acid derivatives and their synthetic analogs. The compound's Chemical Abstracts Service number 1218023-56-3 was assigned during this developmental period, marking its formal recognition in the global chemical registry system.

The evolution of synthetic methodologies for producing 2-amino-N-cyclohexyl-N-methylbutanamide has been influenced by advances in organic synthesis techniques, particularly those involving the coupling of amino acids with cyclohexyl-containing reagents. Research documented in scientific literature indicates that the synthesis typically involves multiple steps, including the activation of amino acid precursors and subsequent coupling reactions with cyclohexylamine derivatives. These developments have positioned the compound as an important intermediate in the synthesis of more complex molecular structures and have contributed to its recognition as a valuable research tool in contemporary organic chemistry.

Significance in Organic Chemistry Research

The significance of 2-amino-N-cyclohexyl-N-methylbutanamide in organic chemistry research extends across multiple domains, reflecting its versatility as both a synthetic intermediate and a target molecule for studying structure-activity relationships. The compound has demonstrated particular importance in pharmaceutical research and development, where its unique structural features make it an attractive candidate for investigating biological activity and molecular interactions. Research institutions and pharmaceutical companies have increasingly recognized the potential of this compound as a building block for developing more complex therapeutic agents.

In the context of synthetic organic chemistry, 2-amino-N-cyclohexyl-N-methylbutanamide serves as an excellent model compound for studying amide bond formation and modification reactions. The presence of both primary amino and tertiary amide functionalities within the same molecule provides researchers with opportunities to investigate selective chemical transformations and develop new synthetic methodologies. Chemical suppliers such as Matrix Scientific and various commercial organizations have made this compound available for laboratory use, indicating its established role in contemporary research applications.

The compound's significance is further demonstrated by its inclusion in various chemical synthesis pathways and its utility as a reference standard for analytical chemistry applications. Research findings indicate that 2-amino-N-cyclohexyl-N-methylbutanamide can participate in diverse chemical reactions, including oxidation, reduction, and substitution processes, making it a versatile tool for synthetic chemists. The compound's structural complexity also makes it valuable for testing and developing new analytical techniques, particularly those involving nuclear magnetic resonance spectroscopy and mass spectrometry.

The research community has recognized the importance of this compound in advancing understanding of molecular recognition and protein-ligand interactions. The cyclohexyl group provides hydrophobic interactions, while the amino group can form hydrogen bonds with target proteins or enzymes, making the compound useful for studying biological molecular interactions. This dual functionality has positioned 2-amino-N-cyclohexyl-N-methylbutanamide as a significant contributor to medicinal chemistry research and drug discovery efforts.

Structural Overview and Chemical Classification

The structural architecture of 2-amino-N-cyclohexyl-N-methylbutanamide reveals a complex molecular framework that combines multiple functional groups within a single chemical entity. The compound's molecular formula C₁₁H₂₂N₂O indicates the presence of eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that determines its chemical and physical properties. The International Union of Pure and Applied Chemistry name for this compound precisely describes its structural components: 2-amino-N-cyclohexyl-N-methylbutanamide, which systematically identifies each functional group and its position within the molecular framework.

The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System code CCC(C(=O)N(C)C1CCCCC1)N, which provides a linear representation of the molecular connectivity. The International Chemical Identifier for the compound is InChI=1S/C11H22N2O/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8,12H2,1-2H3, offering a standardized method for representing the compound's structure across different chemical databases and software systems. These structural descriptors facilitate accurate identification and computational analysis of the molecule.

From a chemical classification perspective, 2-amino-N-cyclohexyl-N-methylbutanamide belongs to the class of organic compounds known as amides, specifically tertiary amides due to the presence of the N-methylcyclohexyl substituent. The compound also contains a primary amino group at the alpha position relative to the carbonyl group, classifying it as an alpha-amino amide. This dual functionality creates unique chemical properties that distinguish it from simpler amide compounds and contribute to its versatility in chemical reactions and biological interactions.

The three-dimensional structure of 2-amino-N-cyclohexyl-N-methylbutanamide exhibits conformational flexibility due to the presence of rotatable bonds within the butyl chain and the cyclohexyl ring system. Computational analysis indicates that the compound has a molecular weight of 198.31 grams per mole and occupies a specific volume in three-dimensional space that influences its interactions with other molecules. The presence of both hydrophilic amino and amide groups alongside the hydrophobic cyclohexyl moiety creates an amphiphilic character that affects the compound's solubility properties and biological activity.

The stereochemical aspects of 2-amino-N-cyclohexyl-N-methylbutanamide include the presence of a chiral center at the alpha-carbon bearing the amino group, which can exist in either R or S configuration depending on the synthetic route employed. Research has shown that different stereoisomers of related compounds can exhibit distinct biological activities and chemical reactivities, making stereochemical control an important consideration in synthetic applications. The cyclohexyl ring adopts a chair conformation under normal conditions, which influences the overall molecular shape and affects intermolecular interactions.

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXUAXCPFJRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-cyclohexyl-N-methylbutanamide can be synthesized through the reaction of butanamide with cyclohexylamine and methylamine. The reaction typically involves the use of a suitable solvent such as ethanol or methanol and may require a catalyst to proceed efficiently. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of 2-amino-N-cyclohexyl-N-methylbutanamide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-N-methylbutanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-amino-N-cyclohexyl-N-methylbutanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-N-cyclohexyl-N-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their structure and function. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyclohexylacetoacetamide and N-Butyl-3-oxo-butanamide

- Structure : Both compounds share the cyclohexylamine-derived amide group but include a β-keto (oxo) moiety.

- Synthesis : Synthesized via reaction of cyclohexylamine or butylamine with diketene in benzene/water, achieving yields of 94% and 89% , respectively .

- Key Differences: The β-keto group enhances reactivity in α-oxoketene S,S-acetal formation, a feature absent in 2-amino-N-cyclohexyl-N-methylbutanamide . Higher polarity due to the oxo group may influence solubility and metabolic stability compared to the target compound.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a benzamide core with a hydroxyalkyl substituent.

- Applications : Acts as an N,O-bidentate ligand in metal-catalyzed C–H bond functionalization, a role enabled by its hydroxyl and amide groups .

N-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU)

- Structure : A nitrosourea derivative with a chloroethyl group.

- Mechanism : DNA alkylating agent used in chemotherapy, with hypersensitivity observed in mismatch repair (MMR)-deficient cells .

- Key Differences: The nitrosourea moiety confers DNA cross-linking activity, absent in the non-nitrosylated target compound. Higher toxicity profile due to alkylating properties, whereas 2-amino-N-cyclohexyl-N-methylbutanamide lacks documented genotoxicity .

2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide

- Structure : A psychoactive derivative with a chlorophenylacetamido group.

- Applications : Identified as a new psychoactive substance (NPS) with opioid-like activity .

- Regulatory and safety concerns associated with NPS contrast with the research-focused status of 2-amino-N-cyclohexyl-N-methylbutanamide .

N-(2-Amino-3-dibromobenzyl)-N-methylcyclohexylamine (Bisolvon®)

- Structure : Features a dibromobenzyl group and a methylcyclohexylamine moiety.

- Applications : Marketed as a mucolytic agent (e.g., Bisolvon®) since 1963 .

- Key Differences :

Comparative Data Table

Biological Activity

2-Amino-N-cyclohexyl-N-methylbutanamide, also known as its hydrochloride salt form, is an organic compound with significant potential in biological and pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂O·HCl

- Molecular Weight : Approximately 198.31 g/mol

- Appearance : Solid at room temperature; soluble in water due to the hydrochloride salt.

The compound features an amino group, which is crucial for its biological interactions, along with cyclohexyl and methyl groups that enhance its structural properties.

The biological activity of 2-amino-N-cyclohexyl-N-methylbutanamide primarily involves its interaction with various biomolecules:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Binding : It is believed to interact with neurotransmitter receptors, potentially influencing signaling pathways.

- Hydrogen Bonding : The amino group allows for hydrogen bonding with proteins and nucleic acids, which may alter their structure and function.

Biological Activity Overview

Research indicates that 2-amino-N-cyclohexyl-N-methylbutanamide exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, particularly in relation to amyloid-related diseases.

- Pharmacological Applications : The compound is being explored for its role in drug development, particularly as a precursor in synthesizing novel pharmaceuticals.

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-Amino-N-cyclohexyl-N-methylbutanamide | C₁₁H₂₂N₂O | 198.31 g/mol | Contains an amino group and cyclohexyl ring |

| 2-Amino-N-cyclohexyl-N-methylbenzylamine | C₁₄H₂₂N₂ | 218.34 g/mol | Benzyl group instead of butanamide |

| (2S)-2-amino-N-cyclohexyl-3-methylbutanamide | C₁₁H₂₃N₂O | 213.33 g/mol | Different stereochemistry |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study conducted on the antimicrobial properties of 2-amino-N-cyclohexyl-N-methylbutanamide showed promising results against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for therapeutic applications in treating bacterial infections. -

Neuroprotective Research :

Research focusing on the neuroprotective effects of this compound revealed that it could mitigate oxidative stress in neuronal cells exposed to amyloid-beta peptides. This was assessed through cell viability assays and oxidative stress markers, indicating a protective role against neurodegenerative conditions. -

Pharmacological Development :

Ongoing pharmacological studies are exploring the compound's efficacy as a drug candidate for various conditions, including anxiety and depression. Preliminary results indicate that it may enhance the activity of certain neurotransmitters, leading to anxiolytic effects in animal models.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-cyclohexyl-N-methylbutanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Multicomponent reactions (MCRs) are effective for synthesizing structurally complex amides. A general procedure involves reacting isocyanides with amines and ketones in the presence of a catalyst (e.g., triethylamine) under inert conditions. For example, a similar compound (4q) was synthesized using 1-isocyanocyclohexane-carboxamide, ammonium chloride, and butanone, yielding 44% after column chromatography (SiO₂, EtOAc) . Systematic optimization includes:

- Parameter Variation : Adjust molar ratios (e.g., 1:2:1.2 for isocyanide:amine:ketone), solvent polarity, and temperature.

- Catalyst Screening : Test bases like Et₃N or K₂CO₃ to enhance nucleophilicity.

- Purification : Use gradient elution in column chromatography to resolve by-products.

Q. Which spectroscopic techniques are most effective for characterizing 2-amino-N-cyclohexyl-N-methylbutanamide, and how can data be cross-validated?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and splitting patterns (e.g., δ ~1.3–1.7 ppm for cyclohexyl protons, δ ~170–180 ppm for carbonyl carbons) .

- IR Spectroscopy : Confirm amide C=O stretches (~1660 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- HR-MS : Validate molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error).

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or literature analogs.

Q. How can researchers assess the purity of 2-amino-N-cyclohexyl-N-methylbutanamide and address hygroscopicity during storage?

- Methodological Answer :

- Purity Assessment : Use HPLC with a C18 column (UV detection at 210–254 nm) or TLC (Rf comparison).

- Hygroscopicity Mitigation : Store under inert gas (N₂/Ar) in sealed vials with desiccants (e.g., molecular sieves). For hygroscopic intermediates, employ low-temperature (−20°C) storage .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis and reactivity of 2-amino-N-cyclohexyl-N-methylbutanamide?

- Methodological Answer :

- Reaction Simulation : Use software like Gaussian or ORCA to model transition states and energy barriers for MCR steps (e.g., imine formation) .

- Solvent Effects : Predict solvent polarity impacts via COSMO-RS calculations.

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for yield improvement.

Q. What mechanistic insights can be gained from kinetic studies or isotopic labeling of this compound’s synthesis?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or NMR to monitor intermediate formation (e.g., enamine vs. α-adduct pathways) .

- Isotopic Labeling : Introduce ¹⁵N or ²H labels to track amine participation in key steps (e.g., Ugi-type reactions).

Q. How can contradictions in spectral data or inconsistent yields be resolved during synthesis?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products).

- Reaction Monitoring : Employ real-time PAT (Process Analytical Technology) tools to detect deviations early.

- Reproducibility Checks : Standardize reagent quality (e.g., anhydrous solvents, fresh catalysts) and inert atmosphere protocols .

Q. What strategies are recommended for preliminary toxicological profiling of 2-amino-N-cyclohexyl-N-methylbutanamide, given limited existing data?

- Methodological Answer :

- In Silico Screening : Use tools like ProTox-II to predict acute toxicity and CYP450 interactions.

- In Vitro Assays : Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) on human cell lines (e.g., HepG2) .

Q. How can process engineering principles improve scalability and sustainability of this compound’s synthesis?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce waste .

- Solvent Recycling : Use membrane technologies (e.g., nanofiltration) to recover solvents like EtOAc or DCM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.